6-(4-Chlorophenoxy)pyridin-3-amine
Description
6-(4-Chlorophenoxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a 4-chlorophenoxy group at position 4. Its molecular formula is C₁₂H₁₁ClN₂O, with a molecular weight of 234.68 g/mol (calculated from and ).
The structural uniqueness of this compound lies in the combination of a pyridine backbone with a chlorinated aromatic ether, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
6-(4-chlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEUJOWYZVKVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329487 | |
| Record name | 6-(4-chlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75926-64-6 | |
| Record name | 6-(4-chlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a boronic acid with a halogenated pyridine derivative. For example, 5-bromo-2-methylpyridin-3-amine can be coupled with 4-chlorophenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
6-(4-Chlorophenoxy)pyridin-3-amine has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. Its structural characteristics allow it to interact with specific molecular targets, modulating enzyme activity and signaling pathways.
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly against Fms-like tyrosine kinase 3 (FLT3), which is relevant in leukemia treatment. Studies indicate that it may inhibit cancer cell proliferation by affecting critical signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory mediators, potentially leading to therapeutic benefits in inflammatory diseases .
Proteomics Research
In proteomics, this compound can be utilized for the enrichment and identification of phosphorylated proteins. This application is crucial for understanding protein interactions and functions within various biological processes.
- Phosphorylation Studies : The compound can tag phosphorylated proteins, which can then be captured and analyzed using techniques like mass spectrometry. This approach helps elucidate the role of phosphorylation in cellular signaling and disease mechanisms .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, particularly against Chlamydia trachomatis. It has been shown to impair the growth of this pathogen without affecting host cell viability.
- Selectivity for Chlamydia : Compounds similar to this compound have demonstrated selectivity for C. trachomatis, indicating potential as a starting point for developing selective antichlamydial drugs .
Case Study 1: Kinase Inhibition
A study focused on the inhibitory effects of this compound on FLT3 revealed significant potential for treating leukemia. The compound demonstrated dose-dependent inhibition of FLT3 activity, suggesting its utility as a therapeutic agent in hematological malignancies .
Case Study 2: Antimicrobial Activity
Research on the antichlamydial effects of derivatives related to this compound indicated that modifications in the chemical structure could enhance selectivity against C. trachomatis. One derivative was found to significantly reduce chlamydial infections without toxicity to host cells, highlighting the importance of structural optimization in drug development .
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs of 6-(4-Chlorophenoxy)pyridin-3-amine, highlighting differences in substituents and molecular properties:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications |
|---|---|---|---|---|
| This compound | 4-Chlorophenoxy, pyridine-3-amine | C₁₂H₁₁ClN₂O | 234.68 | Target compound; commercial availability |
| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | 4-Chloro-2-methylphenoxy group | C₁₂H₁₁ClN₂O | 234.68 | Increased lipophilicity due to methyl group; potential enhanced membrane permeability |
| 6-(3-Chloro-4-fluorophenyl)pyridin-3-amine | 3-Chloro-4-fluorophenyl group | C₁₁H₇ClFN₂ | 237.64 | Fluorine substitution may improve metabolic stability; halogen diversity |
| 6-(Difluoromethyl)pyridin-3-amine hydrochloride | Difluoromethyl group, hydrochloride salt | C₆H₇ClF₂N₂ | 198.59 | Enhanced solubility due to salt form; altered electronic effects from difluoromethyl |
| (4-Chlorophenyl)(pyridin-3-yl)methylamine | Bridged chlorophenyl-pyridine structure | C₁₃H₁₃ClN₂ | 238.71 | Distinct amine linkage; potential for varied biological interactions |
Comparative Analysis of Key Features
Electronic and Steric Effects
- This modification may enhance lipophilicity, favoring passive diffusion across biological membranes .
- 6-(3-Chloro-4-fluorophenyl)pyridin-3-amine (): The presence of both chlorine and fluorine atoms creates a polarizable electron-withdrawing effect, which could stabilize the molecule against oxidative degradation. Fluorine’s small size allows minimal steric disruption .
Solubility and Bioavailability
- 6-(Difluoromethyl)pyridin-3-amine hydrochloride (): The hydrochloride salt form significantly improves aqueous solubility compared to the free base, making it more suitable for formulation in aqueous media. The difluoromethyl group may also reduce basicity of the pyridine nitrogen .
Biological Activity
6-(4-Chlorophenoxy)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings, detailing its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a chlorophenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the chlorine atom is known to enhance lipophilicity and potentially improve membrane permeability, which is crucial for bioactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors associated with various biological pathways. Studies suggest that compounds with similar structures can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
Antimicrobial Activity
Recent research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including gram-positive bacteria and mycobacteria. For instance, a study evaluated several synthesized compounds for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), where certain derivatives showed submicromolar activity .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µM |
| Compound B | MRSA | 0.8 µM |
| Compound C | Mycobacterium smegmatis | 1.2 µM |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The compound demonstrated IC50 values indicative of potent cytotoxicity against these cell lines .
Case Study: Anticancer Efficacy
A study assessing the anticancer effects of various derivatives found that certain compounds exhibited significant growth inhibition against multiple cancer types, with IC50 values ranging from 0.67 to 0.87 µM across different cell lines . This suggests that structural modifications could enhance the anticancer potency of the base compound.
Cytotoxicity Profile
While evaluating the cytotoxicity of this compound, it was found to have a favorable profile, showing minimal toxicity to primary mammalian cells at effective concentrations against pathogens . This characteristic is essential for developing therapeutic agents that are both effective and safe for use in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
